3,6-Difluoro-2-(trifluoromethyl)benzoic acid 3,6-Difluoro-2-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 111595-72-3
VCID: VC6458356
InChI: InChI=1S/C8H3F5O2/c9-3-1-2-4(10)6(8(11,12)13)5(3)7(14)15/h1-2H,(H,14,15)
SMILES: C1=CC(=C(C(=C1F)C(=O)O)C(F)(F)F)F
Molecular Formula: C8H3F5O2
Molecular Weight: 226.102

3,6-Difluoro-2-(trifluoromethyl)benzoic acid

CAS No.: 111595-72-3

Cat. No.: VC6458356

Molecular Formula: C8H3F5O2

Molecular Weight: 226.102

* For research use only. Not for human or veterinary use.

3,6-Difluoro-2-(trifluoromethyl)benzoic acid - 111595-72-3

Specification

CAS No. 111595-72-3
Molecular Formula C8H3F5O2
Molecular Weight 226.102
IUPAC Name 3,6-difluoro-2-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C8H3F5O2/c9-3-1-2-4(10)6(8(11,12)13)5(3)7(14)15/h1-2H,(H,14,15)
Standard InChI Key XVGYJKAQCACKIP-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1F)C(=O)O)C(F)(F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzoic acid core substituted with two fluorine atoms at the 3- and 6-positions and a trifluoromethyl (-CF₃) group at the 2-position. This arrangement creates a highly electron-deficient aromatic system, as evidenced by its computed electronic properties .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₃F₅O₂PubChem
Molecular Weight226.10 g/molPubChem
IUPAC Name3,6-Difluoro-2-(trifluoromethyl)benzoic acidPubChem
SMILESC1=CC(=C(C(=C1F)C(=O)O)C(F)(F)F)FPubChem
InChIKeyXVGYJKAQCACKIP-UHFFFAOYSA-NPubChem

Spectral Characterization

Synthesis and Manufacturing

Industrial Synthesis Routes

The synthesis of 3,6-difluoro-2-(trifluoromethyl)benzoic acid typically involves multi-step halogenation and functionalization processes. A patent by CN101066917A outlines a generalized approach for trifluoromethyl-substituted benzoic acids, which can be adapted for this compound:

  • Chlorination: m-Xylene is chlorinated to form 1,3-bis(trichloromethyl)benzene.

  • Fluorination: Reaction with hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl₅) yields 3-(trifluoromethyl)benzotrichloride.

  • Hydrolysis: Catalytic hydrolysis using zinc acetate (Zn(OAc)₂) at 120–150°C converts the trichloromethyl group to a carboxylic acid .

Table 2: Optimized Hydrolysis Conditions (Adapted from CN101066917A )

ParameterOptimal RangeYield/Purity
Catalyst (Zn(OAc)₂)5–10 wt%80% yield
Temperature120–150°C99.9% purity
Reaction Time12–18 hours-

Challenges in Scale-Up

Key limitations include:

  • Corrosive Reagents: HF and chlorinated intermediates necessitate specialized reactor materials (e.g., Hastelloy or PTFE-lined vessels).

  • Byproduct Formation: Competing hydrolysis pathways may generate difluoro-trifluoromethylbenzoic acid isomers, requiring rigorous purification via acid-base extraction .

Physicochemical Properties

Thermal Stability

While experimental data for the target compound are sparse, related trifluoromethylbenzoic acids exhibit melting points between 105°C and 110°C . Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset temperatures >200°C, suggesting moderate thermal stability.

Solubility and Partitioning

The compound’s solubility profile is dominated by:

  • Hydrophobicity: LogP ≈ 2.1 (estimated via Crippen’s fragmentation method), favoring organic solvents like dichloromethane and ethyl acetate.

  • Acidic Character: pKa ≈ 2.5 (predicted), enabling salt formation in basic aqueous solutions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator